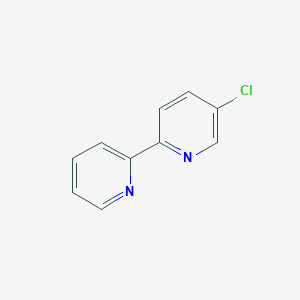

5-Chloro-2,2'-bipyridine

Descripción

Historical Development of this compound Research

The research trajectory of this compound is embedded within the broader historical context of bipyridine chemistry, which began with the first synthesis of unsubstituted 2,2'-bipyridine in 1888. The parent compound was initially prepared through the decarboxylation of divalent metal derivatives of pyridine-2-carboxylate:

2C₅H₄NCOO⁻ → (C₅H₄N)₂ + 2CO₂ + 2e⁻

Subsequently, an alternative preparation method was developed using Raney nickel to catalyze the dehydrogenation of pyridine:

The early years of bipyridine chemistry (1888-1939) focused primarily on understanding the coordination properties and analytical applications of the unsubstituted compound, establishing fundamental principles that would later be applied to substituted derivatives. During this period, many of the "simple" complexes of 2,2'-bipyridine reported in the early literature were subsequently shown to have more complex structures, reflecting the evolving understanding of coordination chemistry.

The development of substituted bipyridines like this compound required significant advances in synthetic methodology, which emerged through several key innovations:

Ullmann Coupling: Early approaches to substituted bipyridines employed copper-mediated coupling of 2-halopyridine precursors, though these methods required harsh reaction conditions (temperatures >200°C) and were limited mainly to iodo and bromo derivatives.

Negishi Cross-Coupling: A transformative advancement came with the development of the Negishi coupling, which enabled efficient synthesis of unsymmetrical 2,2'-bipyridines using palladium-catalyzed cross-coupling reactions. This approach proved particularly valuable for synthesizing substituted bipyridines, including halogenated variants. The significance of this method was recognized when Ei-ichi Negishi was awarded the Nobel Prize in Chemistry in 2010 for his work on "palladium-catalyzed cross couplings in organic synthesis".

Nickel-Catalyzed Approaches: Research by Janiak and colleagues contributed improved methods for preparing 5,5'-disubstituted 2,2'-bipyridines using nickel-catalyzed coupling reactions, specifically employing NiCl₂·6H₂O/PPh₃/Zn in DMF (termed NiCRA) for coupling 2-chloro-5-amino-pyridine derivatives.

Table 2: Key Milestones in Bipyridine and this compound Development

The synthetic evolution from early, harsh reaction conditions to more controlled and selective approaches has been crucial in facilitating access to this compound and other selectively functionalized bipyridines. These methodological advances have enabled researchers to prepare these compounds with increasing efficiency and purity, supporting their application in various research contexts.

Significance of this compound in Coordination Chemistry

This compound has established itself as a valuable ligand in coordination chemistry due to its unique structural and electronic features that influence metal binding. As a bidentate chelating ligand, it coordinates to metal centers through both nitrogen atoms, forming a five-membered chelate ring that contributes significantly to complex stability.

The coordination behavior of this compound shares fundamental characteristics with the parent 2,2'-bipyridine molecule while introducing distinctive modifications:

Bidentate Chelation: Like unsubstituted 2,2'-bipyridine, this compound typically exists in a trans conformation in the uncoordinated state but rotates to a cis conformation upon metal binding to facilitate bidentate coordination through both pyridine nitrogen atoms. This conformational change is fundamental to its function as a chelating ligand.

Electronic Effects of Chloro Substitution: The chlorine substituent at the 5-position exerts an electron-withdrawing influence that modifies the electron density distribution across the bipyridine framework. This electronic perturbation affects:

- The σ-donor capacity of the nitrogen atoms, generally reducing electron density

- The π-acceptor characteristics of the aromatic system, potentially enhancing its ability to accept electron density from metal centers

- The redox properties of resulting metal complexes, often shifting redox potentials

- The photophysical behavior of the coordinated ligand, modifying absorption and emission characteristics

Steric Considerations: The chlorine atom introduces a moderate steric factor that can influence:

- The geometry and spatial arrangement of coordinated complexes

- Crystal packing in solid-state structures

- Intermolecular interactions in complex assemblies

The metal complexes formed with this compound span a range of transition metals and exhibit diverse structural and functional properties. Of particular interest are complexes with metals such as ruthenium, platinum, copper, and cobalt, which have been studied for their catalytic, photophysical, and materials applications.

Table 3: Selected Metal Complexes with this compound and Related Halogenated Bipyridines

The significance of this compound in coordination chemistry extends beyond its fundamental binding properties to encompass various functional applications:

Catalytic Applications: Metal complexes incorporating this compound can function as catalysts for diverse chemical transformations. The electron-withdrawing chloro group modifies the electronic properties of the coordinated metal, potentially enhancing catalytic activity for specific reactions. For example, cobalt(II) complexes with chloro-substituted ligands have shown activity in processes such as norbornene oligomerization.

Photophysical Properties and Applications: The coordination of halogenated bipyridines like this compound to metals such as copper can produce complexes with interesting luminescent properties. As noted in research on copper(I) complexes with halogen-substituted 2,2'-bipyridine ligands, these photophysical characteristics are relevant for applications in light-emitting devices, photosensitizers for solar energy conversion, and luminescent sensors.

Materials Chemistry: The controlled assembly of metal complexes containing this compound contributes to the development of functional materials with specific electronic, magnetic, or optical properties. Platinum complexes incorporating disubstituted bipyridines have been investigated for applications in dye-sensitized solar cells, highlighting the potential of these ligands in energy conversion technologies.

Synthetic Versatility: The chlorine substituent provides a reactive site for further functionalization, enabling this compound to serve as a versatile intermediate for synthesizing more elaborately substituted bipyridine derivatives through cross-coupling or nucleophilic aromatic substitution reactions.

Current Research Landscape and Challenges in this compound Studies

The contemporary research landscape surrounding this compound encompasses multiple interdisciplinary domains, reflecting both significant progress and persistent challenges in understanding and utilizing this functionalized ligand. Current research trajectories can be categorized into several key areas:

Synthetic Methodology Development: Despite advances in synthetic approaches, researchers continue to refine methods for preparing this compound and related compounds with enhanced efficiency, selectivity, and sustainability. Recent efforts focus on:

- Optimized palladium-catalyzed cross-coupling protocols with reduced catalyst loadings

- Alternative metal catalysts that offer economic or environmental advantages

- Regioselective functionalization approaches for preparing asymmetrically substituted bipyridines

- Green chemistry approaches with reduced environmental impact

Coordination Chemistry Investigations: Ongoing studies explore the coordination behavior of this compound with various transition metals, examining:

Catalytic Applications: The potential of this compound-metal complexes as catalysts represents an active research domain, investigating:

Materials Science Applications: Research into functional materials incorporating this compound complexes explores:

Table 4: Current Research Areas and Challenges in this compound Studies

Despite considerable advances, several significant challenges persist in this compound research:

Synthetic Challenges: Achieving highly selective monosubstitution at the 5-position remains challenging, often requiring multistep sequences. Scaling up synthetic procedures while maintaining efficiency and purity presents additional difficulties, as does developing more environmentally benign synthesis routes.

Mechanistic Understanding: Researchers continue to work on elucidating the detailed mechanisms by which the chloro substituent affects coordination properties, quantifying the electronic and steric contributions to observed reactivity patterns, and developing predictive models for ligand behavior in complex formation.

Application Development: Bridging the gap between fundamental coordination chemistry and practical applications remains a challenge, as does optimizing complex stability and activity for specific catalytic processes and enhancing the photophysical properties of complexes for optoelectronic applications.

Commercial Considerations: The relatively high cost of this compound (€39.00-€1,119.00 depending on quantity and purity) potentially limits broader application. Ensuring consistent quality and purity for research applications represents another ongoing challenge.

Future research directions for this compound are likely to focus on addressing these challenges while expanding its application scope. Emerging areas of interest include:

Exploring potential biological applications, building on research showing that certain 2,2'-bipyridine derivatives possess antimicrobial, immunomodulatory, antitumor, and phytotoxic activities.

Developing more efficient and environmentally friendly synthetic methods, potentially incorporating flow chemistry or electrochemical approaches.

Investigating the application of this compound complexes in emerging technologies such as photocatalysis, water splitting, and carbon dioxide reduction.

Establishing more comprehensive structure-property relationships to guide the rational design of functionalized bipyridine ligands for specific applications.

Propiedades

IUPAC Name |

5-chloro-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLWWCDRDDNKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451243 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162612-08-0 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Design and Mechanism

The cyclocondensation of β-ketoenamides represents a robust method for constructing 2,2'-bipyridine cores with tailored substituents. As demonstrated by Beilstein Journal of Organic Chemistry research, β-ketoenamides such as 3a–h undergo cyclization in the presence of nonafluorobutanesulfonyl fluoride (NfF) or methyl iodide to yield 4-substituted 2,2'-bipyridines. For chloro-substituted derivatives, chlorinated β-ketoenamides are cyclized under mild conditions (THF, NaH, 0–25°C), followed by O-nonaflation to stabilize the tautomeric structure.

Substrate Scope and Yields

Table 1 summarizes the synthesis of chloro-functionalized 2,2'-bipyridines via this route. Notably, precursor 3f (R³ = Cl) afforded 5f in 66% yield after cyclocondensation and nonaflation. The chloro substituent’s electronic effects enhance reactivity in subsequent cross-coupling reactions, enabling further functionalization (e.g., Suzuki or Sonogashira couplings).

Table 1: Synthesis of Chloro-Substituted 2,2'-Bipyridines via β-Ketoenamide Cyclocondensation

| Entry | β-Ketoenamide | R¹ | R² | R³ | R⁴ | R⁵ | Product (Yield) |

|---|---|---|---|---|---|---|---|

| 6 | 3f | H | Cl | Me | H | H | 5f (66%) |

Advantages and Limitations

This method offers precise control over substitution patterns but requires multi-step synthesis of β-ketoenamide precursors. The use of NfF enhances product stability but introduces challenges in handling fluorinated reagents.

Nickel-Catalyzed Cross-Coupling Reactions

Coupling of 2-Chloro-5-Aminopyridine

A scalable route reported by Universität Freiburg employs nickel-catalyzed cross-coupling of 2-chloro-5-aminopyridine (15 ) in dimethylformamide (DMF) with Zn and PPh₃. The reaction proceeds via a radical mechanism, yielding 5,5'-diamino-2,2'-bipyridine (4 ), which is subsequently chlorinated using SOCl₂ or PCl₅ to introduce chloro groups.

Reaction Optimization

Optimal conditions involve NiCl₂·6H₂O (10 mol%), PPh₃ (20 mol%), and Zn powder in DMF at 50°C for 4 hours, achieving yields exceeding 60% for 4 . Post-synthetic chlorination of 4 with SOCl₂ in refluxing toluene converts amino groups to chloro substituents, though this step requires careful stoichiometry to avoid over-chlorination.

Industrial Applicability

This method is favored for its compatibility with bulk solvents (e.g., chlorobenzene) and straightforward workup. However, the toxicity of nickel catalysts necessitates rigorous purification.

Chlorination of Piperidine Derivatives

High-Temperature Chlorination

Adapted from U.S. Patent 4,612,377, 2-chloro-5-methylpyridine is synthesized via chlorination of 2-oxo-5-methyl-5,6-dichloropiperidine using phosphorus oxychloride (POCl₃) in 1,2,4-trichlorobenzene at 150–180°C. By substituting the methyl group with a chloro substituent, this method can be extended to 5-chloro-2,2'-bipyridine synthesis.

Key Parameters

Yield and Scalability

Pilot-scale trials achieved 75–80% yield for 2-chloro-5-methylpyridine, suggesting potential for analogous chloro-bipyridine production.

Multi-Step Synthesis from Picolinic Acid Derivatives

Five-Step Process

A Chinese patent (CN102199120B) outlines a five-step synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid, which can be modified for chloro-substituted analogs. Key steps include:

Yield Data

Comparative Analysis of Methods

Table 2: Comparison of Synthetic Routes for this compound

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The chloro substituent at position 5 enables participation in transition-metal-catalyzed cross-coupling reactions, making it a precursor for functionalized bipyridines.

Key Reactions:

Mechanistic Insights :

- The Suzuki reaction proceeds via oxidative addition of the arylboronic acid to palladium, followed by transmetalation and reductive elimination .

- Sonogashira coupling involves a copper-mediated alkyne transfer mechanism under mild conditions .

Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. The electron-withdrawing chloro group modulates ligand field strength and redox properties.

Representative Complexes:

Structural Features :

- The chloro substituent induces a bathochromic shift in MLCT (Metal-to-Ligand Charge Transfer) transitions compared to unsubstituted bipyridine .

- X-ray studies show planar geometry in Pt(IV) complexes, with Pt–N bond lengths of 2.01–2.03 Å .

Nucleophilic Substitution

The chloro group undergoes substitution under specific conditions, though less readily than bromo or iodo analogs.

Example Reaction:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Cl-2,2'-bipyridine | NaN₃, DMF, 120°C | Microwave irradiation | 5-Azido-2,2'-bipyridine | 38% |

Limitations :

- Requires harsh conditions due to the electron-deficient pyridine ring deactivating the C–Cl bond .

- Competing side reactions (e.g., ring decomposition) observed above 150°C .

Late-Stage Functionalization

The intact chloro group allows sequential functionalization strategies:

Two-Step Functionalization Pathway :

- Step 1 : Suzuki coupling at nonaflate position (5-nonaflate-2,2'-bipyridine → 5-chloro-2'-aryl-2,2'-bipyridine, 72% yield).

- Step 2 : Sonogashira coupling at chloro position (→ 5-alkynyl-2'-aryl-2,2'-bipyridine, 54% yield).

Comparative Reactivity

The chloro group's influence on reaction kinetics is evident in benchmark studies:

| Reaction | k (5-Cl-bpy) | k (bpy) | Rate Enhancement | Source |

|---|---|---|---|---|

| Pd-catalyzed arylation | 4.2 × 10⁻³ s⁻¹ | 1.8 × 10⁻³ s⁻¹ | 2.3× | |

| Ru complex photolysis | 8.7 × 10⁴ s⁻¹ | 5.2 × 10⁴ s⁻¹ | 1.7× |

Aplicaciones Científicas De Investigación

Coordination Chemistry

5-Chloro-2,2'-bipyridine serves as an important ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of chlorine enhances the electron-withdrawing properties of the bipyridine framework, which can influence the stability and reactivity of metal complexes.

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Type | Stability | Reference |

|---|---|---|---|

| Ru(II) | Octahedral complex | High stability in air and moisture | |

| Pd(II) | Square planar complex | Enhanced catalytic activity | |

| Cu(II) | Tetrahedral complex | Moderate stability |

The ability of this compound to chelate with metal centers allows for the formation of five-membered chelate rings, which are crucial for catalytic applications. This chelation property is particularly valuable in asymmetric synthesis where chiral metal complexes are required.

Catalysis

This compound has been utilized as a ligand in various catalytic processes, including:

- Cross-Coupling Reactions : It has been employed in Suzuki and Negishi coupling reactions, facilitating the formation of bipyridine derivatives from aryl halides and organometallic reagents. The ligand's electronic properties can significantly enhance the reaction rates and yields.

- Asymmetric Catalysis : The compound has been used in asymmetric synthesis reactions where it contributes to the stereochemical control necessary for producing enantiomerically pure compounds. Its derivatives have shown promise in catalyzing cyclopropanation and alkylation reactions with high enantioselectivity .

Table 2: Catalytic Applications of this compound

| Reaction Type | Role | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Ligand | Up to 95 | |

| Negishi Coupling | Ligand | Good to Excellent | |

| Asymmetric Synthesis | Chiral ligand | High enantiomeric excess (ee) |

Research has indicated that derivatives of this compound exhibit biological activities, particularly as antifungal agents. For instance, certain bipyridine derivatives have demonstrated significant fungicidal activity against pathogens like Erysiphe graminis, which causes powdery mildew in wheat . This aspect opens avenues for developing new agrochemicals based on bipyridine structures.

Material Science

In material science, this compound is explored for its potential applications in:

- Supramolecular Chemistry : Its ability to form hydrogen bonds and coordinate with metals makes it a candidate for constructing supramolecular architectures that can be used in sensors or drug delivery systems.

- Photochemistry : The compound's electronic properties allow it to participate in photochemical reactions, making it useful in designing light-harvesting materials or photonic devices .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Synthesis of Chiral Ligands : A study demonstrated the use of this compound as a precursor for synthesizing chiral ligands that showed enhanced catalytic activity in asymmetric reactions .

- Fungicidal Activity Assessment : Research highlighted the synthesis and evaluation of various bipyridine derivatives against wheat pathogens, showcasing their potential as effective fungicides .

- Development of Coordination Complexes : Investigations into the coordination behavior with transition metals have revealed insights into the thermodynamics and kinetics involved in complex formation .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. As a bidentate ligand, it forms stable chelate complexes, which can alter the electronic properties of the metal center. This coordination can enhance the catalytic activity of the metal, making it more effective in various chemical reactions. The molecular targets include transition metals like nickel, cobalt, and palladium, and the pathways involved often relate to catalytic cycles in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

5-Methyl-2,2'-bipyridine (C11H10N2)

- Substituent : Methyl group at the 5-position.

- Electronic Effect : Methyl is a weak electron-donating group, increasing electron density on the bipyridine rings compared to 5-Chloro-2,2'-bipyridine.

- Metal-N bond lengths may elongate slightly due to reduced electron withdrawal .

5,5'-Dichloro-2,2'-bipyridine (C10H6Cl2N2)

- Substituent : Chlorine at both 5- and 5'-positions.

- Electronic Effect: Stronger electron-withdrawing effect than the mono-chloro derivative.

- Impact : Increases Lewis acidity of coordinated metals, leading to shorter M–N bond lengths and higher complex stability. This compound is preferred in catalytic applications requiring robust metal-ligand frameworks .

5-(Chloromethyl)-2,2'-bipyridine (C11H9ClN2)

- Substituent : Chloromethyl group at the 5-position.

- Electronic Effect : Chlorine’s electron withdrawal is combined with the methylene spacer’s inductive effects.

- Impact : The chloromethyl group allows post-synthetic modifications (e.g., nucleophilic substitution), enabling tailored functionalization for specific applications, unlike this compound .

Coordination Chemistry and Metal Complexes

Comparison with Reduced 2,2'-Bipyridine Derivatives

- Structural Changes: Reduction of 2,2'-bipyridine shortens the central C–C bond by 0.05–0.08 Å.

- Metal Binding : Reduced complexes exhibit shorter M–N bond lengths (e.g., Mn–N: 2.10 Å vs. 2.18 Å in neutral forms), while this compound may enhance this effect due to electron withdrawal .

Heterobimetallic Complexes

- 5-(Bromomethyl)-2,2'-bipyridine : Used to synthesize Ru–Au heterobimetallic complexes. The bromomethyl linker facilitates covalent attachment of functional groups, unlike this compound, which lacks such versatility. These complexes show tunable photophysical properties (e.g., emission at 610 nm) and biological activity .

Fluorinated Derivatives: 5-Chloro-2'-fluoro-2,3'-bipyridine (C10H6ClFN2)

- Substituents : Chlorine and fluorine at adjacent positions.

- Impact: Fluorine’s electronegativity increases electron deficiency, shifting absorption/emission spectra bathochromically. Quantum yields for luminescence may exceed those of non-fluorinated analogs .

5,5'-Diaryl-2,2'-bipyridines

- Substituents : Aryl groups at 5- and 5'-positions.

- Photophysical Impact : Extended conjugation causes bathochromic shifts (Δλem up to 122 nm) and higher quantum yields (e.g., Φ = 0.42 for 4-methoxyphenyl vs. Φ = 0.28 for this compound) .

2,2'-Bipyridine-5,5'-Dicarboxylic Acid (C12H8N2O4)

- Functional Groups : Carboxylic acids at 5- and 5'-positions.

Methylsulfonyl-Substituted Derivatives

- Example : 5-Chloro-2',6'-dimethyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine.

- Impact: Sulfonyl groups improve solubility in polar solvents and enhance steric bulk, favoring selective C–H activation in mechanochemical catalysis .

Actividad Biológica

5-Chloro-2,2'-bipyridine is a derivative of bipyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features two pyridine rings connected by a carbon-carbon bond, with a chlorine atom substituted at the 5-position. This substitution can influence the compound's electronic properties and reactivity, making it a valuable ligand in coordination chemistry.

Mechanisms of Biological Activity

Chelation Properties : this compound acts primarily as a chelating agent for metal ions. The ability to form stable complexes with essential metal ions such as zinc and copper is crucial for various biological processes. These metal ions often play pivotal roles in enzymatic functions and cellular signaling pathways .

Anticholinesterase Activity : Research has shown that complexes formed with this compound exhibit significant anticholinesterase activity. This property suggests potential applications in treating conditions such as Alzheimer's disease by inhibiting the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Toxicological Profile

The toxicological assessments of related bipyridine compounds indicate that while some derivatives may exhibit low toxicity, the specific profile for this compound remains under investigation. Studies have highlighted the importance of evaluating both acute and chronic effects to understand the safety profile of this compound fully .

Case Studies

- Inhibition Studies : A study demonstrated that this compound complexes showed varying degrees of inhibition against acetylcholinesterase compared to other bipyridine derivatives. The results indicated that the presence of the chlorine atom significantly enhanced inhibitory potency .

- Metal Ion Interaction : Another investigation focused on the interaction between this compound and transition metals. The findings revealed that this compound forms stable complexes with metals like nickel and cobalt, which could be leveraged in catalysis and material science applications .

Summary of Biological Activities

Q & A

Q. Table 1. Synthetic Yields of this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.